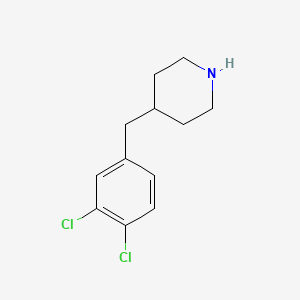

4-(3,4-Dichlorobenzyl)piperidine

Description

Contextualizing Piperidine (B6355638) Derivatives as Core Pharmacophores in Medicinal Chemistry Research

The piperidine motif, a saturated six-membered ring containing a nitrogen atom, is a ubiquitous feature in a multitude of approved drugs and biologically active compounds. nih.govwikipedia.orgmdpi.com Its prevalence is not coincidental but rather a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for the construction of complex molecular architectures. researchgate.netnih.gov The piperidine ring can influence a molecule's pharmacokinetic profile, including its membrane permeability and metabolic stability, which are critical factors in determining a drug's efficacy. researchgate.net

The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituent groups, enabling tailored interactions with the binding sites of biological targets such as receptors and enzymes. nih.govresearchgate.net This structural feature is paramount in achieving high affinity and selectivity, thereby minimizing off-target effects. Medicinal chemists frequently utilize the piperidine scaffold to fine-tune the properties of drug candidates, optimizing both their potency and their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov The N-benzyl piperidine motif, in particular, is a commonly employed structural element in drug discovery, offering the potential for crucial cation-π interactions with target proteins. nih.gov

The versatility of the piperidine ring is further underscored by the wide range of therapeutic areas in which piperidine-containing drugs have demonstrated efficacy. These include, but are not limited to, treatments for central nervous system disorders, cancer, and infectious diseases. nih.govmdpi.comnih.gov The synthesis of diverse piperidine derivatives is a well-established and continually evolving field, with numerous methods available for the introduction of various functional groups at different positions of the ring. mdpi.comdtic.milyoutube.comyoutube.com This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in the iterative process of drug design and optimization.

Overview of the Compound's Role and Potential in Chemical Biology and Drug Discovery

4-(3,4-Dichlorobenzyl)piperidine, as its name suggests, is a piperidine derivative featuring a benzyl (B1604629) group substituted with two chlorine atoms at the 3 and 4 positions of the phenyl ring, which is in turn attached to the 4-position of the piperidine ring. This specific substitution pattern imparts distinct electronic and steric properties to the molecule, which can significantly influence its biological activity.

While extensive research specifically detailing the biological activities of this compound is not as widespread as for some other piperidine derivatives, its structural components suggest potential areas of interest for investigation. The dichlorobenzyl moiety is a feature found in compounds with a range of biological activities. For instance, the related compound sertraline, a well-known selective serotonin (B10506) reuptake inhibitor (SSRI), contains a 3,4-dichlorophenyl group. wikipedia.org This suggests that this compound could be explored for its potential effects on neurotransmitter transporters or receptors.

Furthermore, piperidine derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial and antifungal activities. researchgate.netnih.govbiomedpharmajournal.orgresearchgate.net The presence of the halogenated benzyl group in this compound could enhance such properties, making it a candidate for screening in infectious disease research. The synthesis of various N-substituted derivatives of this compound could lead to the discovery of novel compounds with potent and selective biological profiles. The core structure serves as a valuable starting point for the generation of a library of related compounds for high-throughput screening and further lead optimization.

The compound is commercially available, often as a hydrochloride salt, which facilitates its use in research settings. sigmaaldrich.combldpharm.comchemicalbook.com Its availability as a building block allows medicinal chemists to incorporate this specific dichlorobenzylpiperidine fragment into more complex molecules, exploring its potential to confer desirable properties in a variety of therapeutic contexts. The systematic investigation of its biological targets and mechanism of action will be crucial in fully elucidating the potential of this compound in chemical biology and as a scaffold for future drug discovery efforts.

Interactive Data Table: Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H15Cl2N · HCl | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 280.62 g/mol | sigmaaldrich.comchemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | QMXPLRLXVBJVNB-UHFFFAOYSA-N | sigmaaldrich.com |

| CAS Number | 1171138-69-4 | chemicalbook.com |

Properties

IUPAC Name |

4-[(3,4-dichlorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROWTKYJKHIRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273604 | |

| Record name | 4-[(3,4-Dichlorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220772-32-7 | |

| Record name | 4-[(3,4-Dichlorophenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220772-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3,4-Dichlorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 4-(3,4-Dichlorobenzyl)piperidine and Related Scaffolds

The construction of the this compound framework can be achieved through several synthetic routes, each with its own set of starting materials and reaction protocols. These methods often involve multi-step sequences to assemble the final product.

Multi-step Synthetic Strategies and Reaction Protocols

The synthesis of 4-substituted piperidines, including the dichlorobenzyl variant, often begins with the construction of the piperidine (B6355638) ring itself or the modification of a pre-existing piperidine or pyridine (B92270) precursor. dtic.milyoutube.com A common strategy involves the catalytic hydrogenation of a corresponding pyridine derivative. dtic.mil For instance, 4-methylpyridine (B42270) can undergo olefination, acylation, or alkylation at the methyl group, followed by catalytic hydrogenation or chemical reduction to yield a 4-substituted piperidine. youtube.com

Another prevalent approach is the Dieckmann condensation, which is instrumental in forming 4-piperidones from the addition of a primary amine to two moles of an alkyl acrylate, followed by hydrolysis and decarboxylation. dtic.milgoogle.com These 4-piperidone (B1582916) intermediates are versatile and can be further functionalized. dtic.milyoutube.com

Reductive amination is also a key reaction. For example, a 4-piperidone can be reacted with an appropriate amine in the presence of a reducing agent to form a 4-amino-piperidine derivative. youtube.com Furthermore, multi-step sequences involving flow chemistry have been developed for the synthesis of complex piperidine-containing natural products, demonstrating the adaptability of these synthetic strategies to modern technologies. syrris.jp

A specific method for preparing a related compound, 4-piperidinyl piperidine, involves a multi-step process starting from benzylamine (B48309) and methyl acrylate, proceeding through a 1,4-addition, Dieckmann reaction, hydrolysis, decarboxylation, another 1,4-addition, an electronation reaction, and finally hydrogenolysis. google.com

Key Starting Materials and Reagent Selection Considerations

The choice of starting materials is critical and largely dictates the synthetic route. Common precursors for the piperidine ring include pyridine, 3-hydroxypyridine, and 4-hydroxypiperidine. dtic.milyoutube.com For the introduction of the 3,4-dichlorobenzyl group, 3,4-dichlorobenzyl halides (such as the chloride or bromide) are the reagents of choice for nucleophilic substitution reactions.

In syntheses starting from benzylamine and methyl acrylate, these serve as the foundational building blocks for the piperidine ring. google.comgoogle.com For derivatization, protecting groups like the Boc (tert-butyloxycarbonyl) group are often employed to control the reactivity of the piperidine nitrogen during C-H functionalization or other transformations. nih.gov The selection of reagents also extends to catalysts, with rhodium-based catalysts being prominent in C-H functionalization reactions. nih.govnih.gov

Optimization of Reaction Conditions and Yields

The efficiency of synthetic pathways is heavily influenced by reaction conditions such as solvent, temperature, and catalyst choice. For instance, in multicomponent reactions for synthesizing pyridine derivatives, a mixture of PEG-400 and water at 70°C has been shown to provide maximum yields. researchgate.net Temperature plays a significant role, with lower temperatures leading to drastically reduced yields. researchgate.net

In the synthesis of N-amino pyridine-2,6-dione derivatives, solvent screening revealed that DMF at reflux conditions gave the highest yield (80%) compared to other solvents like ethanol, methanol (B129727), acetonitrile (B52724), and THF. researchgate.net The optimization of catalyst loading is also crucial; for example, 10 mol% of sodium benzoate (B1203000) was found to be the optimal amount to promote a specific multicomponent reaction effectively. researchgate.net For the synthesis of dihydrobenzofuran neolignans, silver(I) oxide was identified as the most efficient oxidant, and acetonitrile provided the best balance between conversion and selectivity, while also being a "greener" solvent option. scielo.br

Chemical Reactions and Derivatization Potential of the Core Structure

The this compound scaffold possesses two primary sites for further chemical modification: the dichlorobenzyl moiety and the piperidine nitrogen.

Nucleophilic Substitution Reactions Involving the Dichlorobenzyl Moiety

The chlorine atoms on the benzene (B151609) ring of the 3,4-dichlorobenzyl group are susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. A study on the reaction of 2,4-dinitrochlorobenzene with piperidine demonstrates this type of transformation. rsc.org However, for the less activated 3,4-dichlorobenzyl group, such reactions would be more challenging. More commonly, the entire dichlorobenzyl group can be introduced via nucleophilic substitution where a piperidine derivative acts as the nucleophile attacking a 3,4-dichlorobenzyl halide. google.com

Transformations and Functionalization at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key site for functionalization. It can be readily alkylated, acylated, or undergo other transformations. For instance, N-acyl-piperidin-4-ones have been synthesized and their conformations studied. chemrevlett.com The nitrogen can also be protected with groups like Boc, which then allows for selective C-H functionalization at other positions of the piperidine ring. nih.gov

The synthesis of 1-(3,5-Dichlorobenzyl)piperidin-4-ol, a related compound, is achieved through the reaction of 3,5-dichlorobenzyl chloride with piperidin-4-ol under basic conditions. This highlights the nucleophilic character of the piperidine nitrogen. Furthermore, the piperidine nitrogen can be involved in the formation of various derivatives through reactions like reductive amination with aldehydes or ketones. researchgate.net

Modifications of the Piperidine Ring System and Functional Group Interconversions (e.g., Esterification, Reduction)

The this compound scaffold can be accessed and modified through various chemical transformations. A common precursor is the corresponding 4-piperidone, which can be synthesized through methods like the Dieckmann condensation. The reduction of the ketone functionality is a key step. For instance, 4-piperidones are readily reduced to the corresponding piperidines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). youtube.com Another fundamental approach involves the catalytic hydrogenation of a corresponding 4-(3,4-dichlorobenzyl)pyridine precursor, a widely used method for synthesizing piperidine rings. wikipedia.org

Functional group interconversions on the piperidine ring allow for the synthesis of diverse derivatives. The secondary amine of the piperidine ring is a key site for modification. For example, it can be converted into an enamine by reacting with a ketone. wikipedia.org Furthermore, esterification of a hydroxyl group at the 4-position of the piperidine ring is a common transformation. For instance, 1-methyl-3-alkyl-4-phenyl-4-hydroxypiperidines can be esterified to their corresponding 4-propionoxy derivatives, a reaction class applicable to precursors of this compound. tripod.com

More complex modifications involve the introduction of functionalized side chains. Dirhodium-catalyzed reactions can install arylacetate groups at various positions on the piperidine ring, offering a pathway to analogues with different substitution patterns. nih.gov Additionally, regioselective reductive cleavage of benzylidene acetals in carbohydrate-derived piperidine precursors provides access to hydroxymethyl-substituted piperidines, showcasing advanced methods for functional group manipulation. researchgate.net

Table 1: Examples of Functional Group Interconversions on Piperidine Systems

| Starting Material Class | Reagent(s) | Product Class | Reference |

| 4-Piperidones | LiAlH₄ or NaBH₄ | 4-Substituted Piperidines | youtube.com |

| 4-Substituted Pyridines | H₂, Catalyst (e.g., Ni) | 4-Substituted Piperidines | wikipedia.org |

| 4-Hydroxy-piperidines | Acyl Halide/Anhydride | 4-Acyloxy-piperidines | tripod.com |

| N-Protected Piperidines | Aryldiazoacetate, Rh₂(catalyst) | N-Protected Arylacetyl-piperidines | nih.gov |

Stereoselective Synthesis and Chiral Resolution Approaches

The development of stereochemically pure piperidine derivatives is crucial, particularly in medicinal chemistry where enantiomers can exhibit significantly different biological activities. wikipedia.org Approaches to obtain enantiomerically enriched this compound fall into two main categories: stereoselective synthesis and chiral resolution.

Stereoselective synthesis aims to create a specific stereoisomer directly. Several powerful methods have been developed for substituted piperidines. For example, a one-pot synthesis of piperidin-4-ols can be achieved with high diastereoselectivity through a sequence involving a gold-catalyzed cyclization. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of pyridine derivatives with boronic acids also provide access to enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.gov The asymmetric synthesis of trans-3,4-dimethyl-4-arylpiperidines has been accomplished, establishing C-3 stereochemistry via a CBS reduction and stereoselective anti-SN2' cuprate (B13416276) displacement, a methodology that could be adapted for related structures. nih.gov Furthermore, highly diastereoselective epoxidation of tetrahydropyridines can be achieved, followed by regioselective ring-opening to yield densely substituted piperidinols. acs.org

Chiral resolution is employed to separate enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as cellulose-based columns, is an effective technique for resolving racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov A classical approach involves the formation of diastereomeric salts by reacting the racemic piperidine base with a chiral resolving agent. Agents like di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid are effective for resolving piperidine derivatives. google.com The resulting diastereomeric salts can then be separated by crystallization, followed by neutralization to yield the individual enantiomers. Kinetic resolution offers another strategy, where one enantiomer of a racemic mixture reacts faster with a chiral reagent, allowing for the separation of the unreacted, enantiomerically enriched starting material. This has been demonstrated for N-Boc-2-aryl-4-methylenepiperidines using a chiral base system. acs.org

Table 2: Overview of Stereoselective Approaches for Piperidine Derivatives

| Approach | Method | Key Feature | Reference |

| Stereoselective Synthesis | Gold-catalyzed cyclization/reduction | One-pot synthesis of piperidin-4-ols with high diastereoselectivity. | nih.gov |

| Stereoselective Synthesis | Rh-catalyzed asymmetric reductive Heck reaction | Access to enantioenriched 3-substituted piperidines from pyridines. | nih.gov |

| Chiral Resolution | Chiral HPLC | Separation of enantiomers on a cellulose-based chiral stationary phase. | nih.gov |

| Chiral Resolution | Diastereomeric salt formation | Use of resolving agents like dibenzoyl-tartaric or mandelic acid. | google.com |

| Chiral Resolution | Kinetic Resolution | Enantioselective deprotonation using a chiral base. | acs.org |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of the 3,4-Dichlorobenzyl Moiety on Biological Activity

The dichlorophenyl moiety is often associated with enhanced binding affinity to various biological targets. For instance, in the context of antiplasmodial activity, the [1-(3,4-dichlorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol (B129727) (a derivative of 4-(3,4-Dichlorobenzyl)piperidine) demonstrated potent activity against resistant strains of Plasmodium falciparum. researchgate.net This suggests that the electron-withdrawing nature and the specific substitution pattern of the dichlorophenyl group contribute favorably to the molecule's interaction with its parasitic target.

Furthermore, studies on metabolites of o-dichlorobenzene have revealed that the formation of 3,4-dichlorophenyl methyl sulfone can induce changes in hepatic microsomal drug-metabolizing enzymes. nih.gov This indicates that the 3,4-dichlorophenyl moiety can influence metabolic pathways, which is a crucial consideration in drug design. The specific 3,4-disubstitution pattern is often found to be optimal for activity in various series of compounds. For example, in a series of dopamine (B1211576) D4 receptor antagonists, the 3,4-difluorophenyl analog of a related scaffold was the most potent. chemrxiv.org While not identical, this highlights the importance of the substitution pattern on the phenyl ring for receptor affinity.

The dichlorobenzyl group's lipophilicity and electronic properties are instrumental in its biological effects. The chlorine atoms can engage in halogen bonding and other non-covalent interactions within the binding pocket of a target protein, thereby enhancing the ligand's affinity and residence time. The metabolic stability of this group is also a key factor, as it can influence the pharmacokinetic profile of the drug candidate.

Role of the Piperidine (B6355638) Ring System Conformation in Ligand-Target Interactions

The piperidine ring, a saturated heterocycle, is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. researchgate.netmdpi.com Its conformational flexibility allows it to adopt various shapes, such as chair, boat, and twist-boat conformations, which can significantly influence how a ligand binds to its biological target.

The conformation of the piperidine ring in this compound derivatives is a critical determinant of their biological activity. The chair conformation is generally the most stable, but the specific orientation of the substituents (axial vs. equatorial) can dramatically alter the molecule's shape and its fit within a receptor's binding site. For instance, in the development of monoamine transporter inhibitors, the stereochemistry of a 3,4-disubstituted piperidine ring was found to be crucial for potency and selectivity. nih.gov Specifically, the cis and trans isomers exhibited different selectivities for the dopamine, norepinephrine, and serotonin (B10506) transporters. nih.gov

The piperidine nitrogen atom often acts as a key interaction point, typically as a protonated amine that can form ionic bonds or hydrogen bonds with acidic residues in the target protein. nih.gov The distance and orientation of the 3,4-dichlorobenzyl group relative to this nitrogen, as dictated by the piperidine ring's conformation, are therefore crucial for optimal binding.

Molecular modeling and computational studies are frequently employed to predict the preferred conformation of the piperidine ring and to understand its interactions with the target. These studies have shown that even subtle changes in the piperidine ring, such as the introduction of unsaturation, can lead to significant increases in potency. dndi.org This underscores the importance of the ring's three-dimensional structure in ligand-target recognition.

Impact of Substituents and Functional Groups on Efficacy, Potency, and Selectivity

The efficacy, potency, and selectivity of this compound analogs can be finely tuned by the introduction of various substituents and functional groups at different positions on the piperidine ring and the benzyl (B1604629) moiety.

Substituents on the Piperidine Ring:

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. Attaching different groups to this nitrogen can alter the molecule's basicity, lipophilicity, and steric bulk, thereby influencing its pharmacokinetic and pharmacodynamic properties. For example, in a series of sigma receptor ligands, the N-substituent played a crucial role in determining binding affinity. researchgate.net

C4-Substitution: The C4 position of the piperidine ring, where the 3,4-dichlorobenzyl group is attached, is another key point for modification. Introducing additional functional groups at or near this position can lead to new interactions with the target. For example, converting a ketone at the C4 position to an alcohol has been shown to modulate antiplasmodial activity. researchgate.net

Substituents on the Benzyl Moiety:

Aromatic Ring Substitution: While the focus is on the 3,4-dichloro substitution, exploring other substitution patterns on the phenyl ring can impact selectivity and potency. For example, in a series of dopamine D4 receptor antagonists, moving from a 3,4-difluorophenyl to a 4-cyano-3-phenyl or 3-cyanophenyl substituent altered binding affinity. chemrxiv.org

The following table summarizes the impact of different substituents on the biological activity of piperidine derivatives based on various studies:

| Compound/Analog Series | Substituent/Modification | Effect on Biological Activity | Reference |

| 1,4-disubstituted piperidines | Alcohol functional group at C4 | Increased antiplasmodial activity against resistant P. falciparum | researchgate.net |

| 4-(4-Chlorophenyl)piperidine analogs | Thioacetamide side chain | Inhibitory activity at monoamine transporters | nih.gov |

| Epibatidine analogs | Bromo, fluoro, and amino substitutions on the pyridine (B92270) ring | Varied affinity, efficacy, and potency at neuronal nicotinic receptors | nih.gov |

| 4,4-difluoropiperidine ether analogs | 4-cyanophenoxy, 3,4-difluorophenoxy | Single-digit nanomolar binding to the D4 receptor | chemrxiv.org |

| N-Substituted 3,4-Pyrroledicarboximides | Replacement of 4-arylpiperazine with 4-arylpiperidine | Loss of COX-2 inhibition | nih.gov |

Development and Refinement of Pharmacophore Models

Pharmacophore models are essential tools in drug discovery that define the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of this compound, these models help in understanding the key interactions with their biological targets and guide the design of new, more potent, and selective compounds.

A typical pharmacophore model for ligands based on the this compound scaffold often includes:

A basic nitrogen center: The piperidine nitrogen, which is usually protonated at physiological pH, serves as a key hydrogen bond donor or forms an ionic interaction.

A hydrophobic region: The 3,4-dichlorobenzyl group provides a significant hydrophobic area that interacts with a corresponding hydrophobic pocket in the target protein. The specific shape and electronic nature of this group are critical.

An aromatic feature: The phenyl ring of the benzyl group contributes to pi-pi stacking or other aromatic interactions.

Computational studies, including docking and molecular dynamics simulations, are used to develop and refine these models. For instance, in the design of sigma receptor ligands, a pharmacophore model was proposed based on the common structural features of active compounds, which included a 1,4-disubstituted piperidine core. researchgate.net These models can then be used to virtually screen large compound libraries to identify new potential hits or to guide the modification of existing leads.

Rational Design Principles for Novel Analogs and Derivatives with Improved Biological Profiles

The rational design of novel analogs based on the this compound scaffold involves a systematic approach to modify its structure to enhance desired biological properties while minimizing off-target effects. Key principles include:

Bioisosteric Replacement: This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, replacing the piperidine ring with a piperazine (B1678402) ring has been explored in the design of various bioactive compounds. researchgate.net

Structure-Based Design: When the three-dimensional structure of the target protein is known, it can be used to design ligands that fit precisely into the binding site. This allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, leading to higher affinity and selectivity.

Scaffold Hopping: This strategy involves replacing the central piperidine core with a different chemical scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved drug-like properties.

Conformational Restriction: By introducing structural constraints, such as double bonds or additional rings, the conformational flexibility of the molecule can be reduced. This can lock the molecule into its bioactive conformation, leading to increased potency and selectivity. For example, introducing unsaturation into the piperidine ring has been shown to improve potency in certain series. dndi.org

The synthesis and biological evaluation of these rationally designed analogs provide valuable feedback for refining the SAR and further optimizing the lead compounds. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Computational Chemistry and Molecular Modeling Applications

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is critical for understanding the three-dimensional structure of a molecule, which dictates its biological activity. For 4-(3,4-Dichlorobenzyl)piperidine, this involves identifying the stable arrangements of its piperidine (B6355638) ring and the orientation of the dichlorobenzyl substituent. The piperidine ring typically adopts a low-energy chair conformation. However, the flexibility of the benzyl (B1604629) group allows the molecule to assume various spatial arrangements.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and stability in a simulated biological environment, such as in water. In studies of similar piperidine-based ligands, MD simulations have been used to analyze the stability of ligand-protein complexes and to identify crucial amino acid residues involved in binding. For instance, MD simulations performed on a potent piperidine-based sigma receptor 1 (S1R) agonist revealed the key interactions responsible for its high affinity rsc.orgrsc.org. Such simulations for this compound would be essential to understand how it behaves within a target's binding pocket and to assess the stability of its interactions.

Ligand-Target Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential mechanism of action of this compound and for identifying its likely biological targets. The process involves placing the 3D structure of the compound into the binding site of a protein and using a scoring function to estimate the strength of the interaction.

For piperidine and piperazine-based compounds, docking studies have been successfully used to decipher their binding modes. For example, in the discovery of new sigma receptor 1 (S1R) ligands, molecular docking was used to analyze the binding pose of a potent piperidine-containing compound, guiding further structure-based optimization rsc.orgrsc.org. A similar approach for this compound would involve docking it against a panel of potential protein targets to predict its binding affinity and interaction patterns, including hydrogen bonds and hydrophobic interactions.

Table 1: Illustrative Example of Docking Results for a Piperidine Derivative

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Sigma Receptor 1 (S1R) | -9.8 | TYR103, GLU172 | Hydrogen Bond, Pi-Cation |

| Dopamine (B1211576) Transporter (DAT) | -8.5 | ASP79, SER149 | Hydrogen Bond, Hydrophobic |

| Serotonin (B10506) Transporter (SERT) | -8.2 | PHE335, ILE172 | Hydrophobic, van der Waals |

Note: This table is illustrative and based on typical results for piperidine derivatives; specific data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com By developing a QSAR model, the activity of new or untested compounds, such as this compound, can be predicted.

QSAR studies on piperidine derivatives have been conducted to predict their potential as inhibitors of various targets, such as the protein kinase Akt1. tandfonline.comnih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode structural, physicochemical, and electronic properties. nih.gov A robust QSAR model for a series including this compound could predict its inhibitory activity against a specific target, helping to prioritize it for further testing. tandfonline.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Piperidine Derivatives

| Descriptor Type | Descriptor Name | Description | Relevance to Activity |

| 2D Autocorrelation | ATSC5m | Centred Broto-Moreau autocorrelation of lag 5 / weighted by atomic masses | Describes the spatial distribution of mass in the molecule |

| 3D-MoRSE | Mor29u | 3D-Molecule Representation of Structures based on electron diffraction / unweighted | Encodes 3D structural information |

| GETAWAY | HATS7s | Leverage-weighted autocorrelation of lag 7 / weighted by atomic sanderson electronegativity | Relates to intramolecular electronic interactions |

| WHIM | G1p | 1st component size-independent WHIM descriptor / weighted by atomic polarizabilities | Describes molecular size and shape |

Source: Adapted from QSAR studies on piperidine derivatives. tandfonline.comnih.gov

Prediction of Biological Activity Spectra (e.g., PASS, SwissTargetPrediction)

Web-based tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are used to predict the likely biological activities and protein targets of a small molecule based on its chemical structure. clinmedkaz.org These platforms compare the structure of a query compound to a large database of known bioactive molecules to generate a probable activity profile.

For new piperidine derivatives, these in silico methods have been used to predict a wide range of potential pharmacological effects, including activity against various enzymes, receptors, ion channels, and transport systems. clinmedkaz.org The output is typically a list of potential activities with a corresponding probability score (Pa for probability to be active, and Pi for probability to be inactive). Applying these tools to this compound would provide a broad overview of its potential therapeutic applications, suggesting activities such as anticancer, central nervous system effects, or antimicrobial properties. clinmedkaz.org

Table 3: Hypothetical PASS Prediction Results for this compound

| Predicted Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |

| MAO-B Inhibitor | 0.650 | 0.015 |

| Anticonvulsant | 0.580 | 0.042 |

| Antineoplastic | 0.550 | 0.031 |

| Anxiolytic | 0.490 | 0.075 |

Note: This table is a hypothetical representation of PASS predictions for a piperidine derivative.

In Silico Optimization of Reaction Pathways and Synthetic Accessibility

Computational tools can also play a role in the synthesis of a compound. Software for computer-assisted synthesis design (CASD) can propose viable synthetic routes by applying retrosynthetic analysis. These programs can help chemists identify potential starting materials and reaction steps, optimizing for factors like cost, efficiency, and availability of reagents.

Furthermore, algorithms can calculate a "synthetic accessibility" score for a molecule like this compound. This score estimates the ease of synthesizing the compound based on its structural complexity and comparison to known chemical reactions. This in silico assessment helps researchers prioritize molecules that are not only predicted to be active but are also feasible to produce in a laboratory setting.

Integration of Computational Approaches in Rational Drug Discovery and Development Pipelines

The true power of computational chemistry lies in the integration of these various techniques into a cohesive drug discovery pipeline. For a novel compound like this compound, this process begins with in silico screening and prediction.

The workflow typically starts with predicting the biological activity spectrum using tools like PASS to generate initial hypotheses about its therapeutic potential. clinmedkaz.org This is followed by molecular docking against the predicted targets to understand potential binding modes and affinities. rsc.orgrsc.org Compounds that show promise in these initial stages can then be included in QSAR models to predict their potency and guide the design of new, improved analogs. tandfonline.com Finally, molecular dynamics simulations can be used to validate the stability of the ligand-target interactions. This integrated computational approach allows for the rational design and prioritization of compounds, significantly accelerating the preclinical drug discovery process and increasing the likelihood of identifying promising new therapeutic agents. rsc.orgtandfonline.com

Future Directions and Emerging Research Avenues

Development of Advanced Derivatization Strategies for Enhanced Bioactivity

The inherent structure of 4-(3,4-dichlorobenzyl)piperidine offers a robust framework for chemical modification to improve biological activity and target specificity. Researchers are employing advanced derivatization strategies to synthesize novel analogs with superior pharmacological profiles. These modifications often center on the piperidine (B6355638) nitrogen and the dichlorobenzyl group.

Key derivatization approaches include:

N-Substitution: The piperidine nitrogen is a prime site for introducing a wide array of functional groups. For instance, the synthesis of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of potent opioid receptor antagonists. nih.gov

Ring Modifications: Altering the piperidine ring itself, such as introducing unsaturation, has been shown to increase potency in certain contexts. dndi.org The creation of enantiomerically pure piperidine derivatives is another strategy to achieve more specific interactions with biological targets. rsc.org

Aromatic Ring Substitution: While the 3,4-dichloro substitution is common, exploring alternative patterns on the phenyl ring can fine-tune the electronic properties and binding affinities of the molecule.

These derivatization efforts are crucial for optimizing the structure-activity relationships (SAR) of compounds based on this scaffold, tailoring them for specific therapeutic applications. A notable example is the development of 3,4,6-trisubstituted piperidine derivatives as potent and selective Akt inhibitors with reduced off-target effects. nih.gov

Exploration of Polypharmacology and Multi-Target Ligand Design

The paradigm of "one molecule, multiple targets" is increasingly recognized as a powerful strategy for treating complex multifactorial diseases. The this compound scaffold is well-suited for the design of such multi-target-directed ligands (MTDLs) due to its ability to interact with a variety of biological targets. nih.gov

Research in this area is focused on:

Designing Hybrid Molecules: This involves combining the this compound pharmacophore with other known active fragments to create a single molecule that can modulate multiple disease-relevant targets simultaneously. nih.gov

Systematic SAR Exploration: By systematically modifying the scaffold, researchers can develop compounds with tailored polypharmacological profiles. For example, derivatives of piperidine have been explored as MTDLs for Alzheimer's disease, targeting cholinesterases, BACE1, and amyloid-beta aggregation. nih.gov

This approach holds the potential to yield more effective therapies with improved efficacy and a reduced likelihood of drug resistance.

Application in Novel Therapeutic Areas and Neglected Diseases

The versatility of the this compound scaffold has prompted its investigation in a broad spectrum of diseases, extending beyond its initial applications. This includes complex conditions like cancer and neurodegenerative disorders, as well as neglected diseases that are often overlooked by the pharmaceutical industry.

Emerging therapeutic applications include:

Anticancer Agents: Piperidine derivatives have shown potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases like Akt and the induction of apoptosis. nih.govresearchgate.net The chloro substitution on the phenyl ring has been noted to increase the cytotoxicity of some compounds. dut.ac.za

Neurodegenerative Diseases: The scaffold is being used to design ligands for targets implicated in Alzheimer's disease, such as cholinesterases and the dopamine (B1211576) D3 receptor. nih.govnih.gov

Infectious Diseases: Researchers are exploring the antimicrobial and antiplasmodial activity of piperidine derivatives. biointerfaceresearch.combiomedpharmajournal.orgmdpi.com

Neglected Diseases: There is growing interest in developing compounds based on this scaffold for treating neglected diseases like Chagas disease, caused by the parasite Trypanosoma cruzi. dndi.orgscispace.com

Inflammatory Conditions: Phenotypic screening has identified 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization, suggesting a potential therapeutic avenue for multiple sclerosis. nih.gov

Integration with High-Throughput Screening and Advanced Chemical Biology Tools

The discovery of new bioactive compounds from the this compound scaffold is being significantly accelerated by the use of high-throughput screening (HTS) and sophisticated chemical biology techniques.

These technologies enable:

Rapid Library Screening: HTS allows for the efficient testing of large and diverse libraries of piperidine derivatives against a multitude of biological targets to identify initial "hit" compounds. researchgate.net

Phenotypic Screening: This approach identifies compounds that produce a desired biological effect in cellular or organismal models without prior knowledge of the specific molecular target. nih.gov This can uncover novel mechanisms of action and therapeutic applications.

Target Identification and Validation: The development of specialized chemical probes based on the piperidine scaffold aids in identifying the specific proteins that these compounds interact with, which is crucial for understanding their mechanism of action.

The integration of these powerful tools provides a systematic and efficient platform for unlocking the full therapeutic potential of the this compound scaffold.

Leveraging Artificial Intelligence and Machine Learning in Compound Optimization and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. These computational tools are being applied to the this compound scaffold to accelerate the design and optimization of new drug candidates. nih.gov

Key applications of AI and ML include:

Predictive Modeling: AI algorithms can be trained on existing structure-activity relationship data to predict the biological activity of virtual compounds, enabling the rapid in silico screening of vast chemical libraries. researchgate.net

Generative Models for De Novo Design: AI can generate novel molecular structures with desired properties, such as high potency and selectivity for a specific target, while preserving the core piperidine scaffold. digitellinc.com

Synthesis Planning: ML models can assist in planning more efficient synthetic routes for novel piperidine derivatives. digitellinc.comcas.org

Lead Optimization: By analyzing complex datasets, AI and ML can guide medicinal chemists in making modifications to a lead compound that are most likely to enhance its drug-like properties. frontiersin.org

By integrating these advanced computational methods, researchers can more effectively navigate the complex chemical space surrounding the this compound scaffold to discover the next generation of innovative medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,4-Dichlorobenzyl)piperidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between piperidine and 3,4-dichlorobenzyl chloride under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like dichloromethane or toluene at elevated temperatures (60–80°C). Yield optimization can be achieved by:

- Systematically varying reaction parameters (base strength, solvent polarity, temperature) using factorial design .

- Monitoring reaction progress via TLC or HPLC to minimize side products .

- Purifying crude products via column chromatography or recrystallization .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the dichlorobenzyl group (e.g., aromatic proton splitting patterns at δ 7.2–7.5 ppm) and piperidine ring conformation .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Validate molecular formula (C₁₂H₁₄Cl₂N) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact, as halogenated piperidines may exhibit toxicity .

- Conduct stability studies under varying pH/temperature conditions to determine degradation pathways .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound analogs for receptor targeting?

- Methodological Answer :

- Synthesize analogs with substituent variations (e.g., fluoro, methoxy) on the benzyl ring and test biological activity (e.g., receptor binding assays).

- Use multivariate regression analysis to correlate electronic (Hammett σ) or steric parameters with activity trends .

- Compare docking scores (AutoDock Vina) of analogs against target receptors (e.g., histamine H₃ or σ receptors) to identify critical binding interactions .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs with varying substituent patterns?

- Methodological Answer :

- Replicate conflicting studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables.

- Perform meta-analysis of published data to identify confounding factors (e.g., enantiomeric purity, solvent effects in assays) .

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, clarifying discrepancies in affinity values .

Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to target receptors?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) to assess stability and binding modes.

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications (e.g., Cl → F) to prioritize synthetic targets .

- Validate predictions with SPR (surface plasmon resonance) or radioligand displacement assays .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- Use liver microsomes (human/rat) to identify Phase I metabolites via LC-QTOF-MS.

- Monitor CYP450 inhibition (e.g., CYP3A4, CYP2D6) using fluorogenic substrates to assess drug-drug interaction risks .

- Correlate metabolic half-life (t₁/₂) with logP values to optimize lipophilicity for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.